Oxfenicine

Description

Oxfenicine in an inhibitor of myocardial metabolism of nonesterified fatty acids (NEFA).

This compound is a natural product found in Daphnia pulex with data available.

This compound is a carnitine palmitoyltransferase I (CPT-1) inhibitor involved in fatty acid metabolism in the heart. In animal studies this compound acts as a cardioprotective agent during ischemia.

Structure

3D Structure

Properties

IUPAC Name |

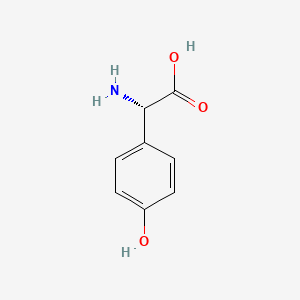

(2S)-2-amino-2-(4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCWONGJFPCTTL-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046403 | |

| Record name | Oxfenicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32462-30-9 | |

| Record name | Oxfenicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32462-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxfenicine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032462309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxfenicine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04291 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxfenicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxfenicine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXFENICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YH0WH2Z02 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oxfenicine as a Carnitine Palmitoyltransferase-1 (CPT-1) Inhibitor: A Technical Guide

Introduction

Oxfenicine, chemically known as S-2-(4-hydroxyphenyl)glycine, is a pharmacological agent that functions as an inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1).[1][2][3] CPT-1 is a critical enzyme located on the outer mitochondrial membrane that serves as the rate-limiting step for the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation.[4][5][6][7] By catalyzing the conversion of long-chain acyl-CoAs to their acylcarnitine derivatives, CPT-1 enables their translocation across the inner mitochondrial membrane. Three distinct isoforms of CPT-1 have been identified with specific tissue distributions: CPT-1a (liver), CPT-1b (skeletal muscle, heart, adipose tissue), and CPT-1c (brain).[4][8] this compound primarily targets the CPT-1b isoform, making it a subject of significant interest for modulating energy metabolism in tissues like the heart and skeletal muscle.[4] This guide provides an in-depth technical overview of this compound, its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound itself is a prodrug and requires bioactivation to exert its inhibitory effects.[1] Within the cell, this compound is transaminated by aminotransferases, such as branched-chain amino acid aminotransferase, to its active metabolite, 4-hydroxyphenylglyoxylate (4-HPG).[1][9][10] This conversion is a key determinant of its tissue-specific action.

The active metabolite, 4-HPG, acts as a competitive inhibitor of CPT-1 with respect to carnitine.[4] By competing with carnitine for the enzyme's active site, 4-HPG prevents the formation of long-chain acylcarnitines. This blockade effectively halts the transport of long-chain fatty acids into the mitochondria, leading to a significant reduction in fatty acid oxidation (FAO).

Quantitative Data on this compound's Effects

The inhibitory potency of this compound's active metabolite, 4-HPG, demonstrates significant tissue specificity, which is primarily due to the differential sensitivity of CPT-1 isoforms.

Table 1: In Vitro Inhibitory Potency of 4-Hydroxyphenylglyoxylate (4-HPG)

| Parameter | CPT-1 Isoform (Tissue) | Value | Reference(s) |

|---|---|---|---|

| IC₅₀ | Heart (CPT-1b) | 11 µM | [9][10] |

| IC₅₀ | Liver (CPT-1a) | 510 µM |[9][10] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.

In both ex vivo and in vivo models, this compound has demonstrated a marked impact on substrate metabolism, shifting energy production away from fatty acids and towards carbohydrates.

Table 2: Metabolic Effects of this compound in Preclinical Models

| Model System | Treatment | Key Finding(s) | Reference(s) |

|---|---|---|---|

| Isolated Perfused Rat Hearts | 2 mM this compound | 45% reduction in fatty acid oxidation; 80% decrease in acyl-carnitine levels. | [11] |

| High-Fat Diet Fed Rats | 150 mg/kg/day (i.p.) for 3 weeks | Reduced body weight and adiposity; Improved insulin sensitivity. | [4][12] |

| High-Fat Diet Fed Mice | 150 mg/kg/day (i.p.) for 4 weeks | Improved glucose tolerance; Increased muscle PDH activity and membrane GLUT4. | [5][13][14] |

| Isolated Rat Adipocytes | 1 mM this compound for 2 hours | Significant reduction in fatty acid oxidation. | [2] |

| Anesthetized Dogs | 16.7 mg/kg (i.v.) | Increased glucose oxidation from 17.3% to 39.9% of total oxidized substrates. |[15] |

Metabolic Consequences and Signaling Pathways

The inhibition of CPT-1 by this compound initiates a metabolic reprogramming, often described in the context of the "Randle Cycle" or glucose-fatty acid cycle. By blocking FAO, the cell is forced to increase its reliance on carbohydrate metabolism to meet its energy demands.

This metabolic shift involves several key steps:

-

Reduced Fatty Acid Oxidation: The primary effect is the decreased entry of fatty acids into the mitochondria.

-

Alleviation of Glycolytic Inhibition: High rates of FAO typically produce elevated levels of acetyl-CoA and citrate, which allosterically inhibit key glycolytic enzymes like phosphofructokinase and the pyruvate dehydrogenase (PDH) complex. By reducing FAO, this compound alleviates this inhibition.

-

Increased Glucose Oxidation: With the PDH complex disinhibited, the conversion of pyruvate to acetyl-CoA is enhanced, channeling glucose-derived carbons into the Krebs cycle for oxidation.

-

Improved Insulin Signaling: In states of insulin resistance, such as that induced by a high-fat diet, the accumulation of lipid intermediates (e.g., diacylglycerol, ceramides) can impair insulin signaling. By reducing the reliance on fatty acids, this compound has been shown to improve insulin-stimulated Akt phosphorylation and increase the translocation of the GLUT4 glucose transporter to the cell membrane, thereby enhancing glucose uptake.[13][14]

Experimental Protocols

Characterizing the activity of CPT-1 inhibitors like this compound involves a combination of in vitro enzymatic assays and in vivo metabolic studies.

CPT-1 Activity Assay in Isolated Mitochondria

This protocol measures the direct inhibitory effect of a compound on CPT-1 activity.

-

Objective: To determine the IC₅₀ of 4-HPG on CPT-1 from different tissues (e.g., heart, liver).

-

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., rat heart and liver) using differential centrifugation in an appropriate isolation buffer (e.g., MSHE buffer).

-

Assay Reaction: The standard assay measures the forward reaction rate. A typical reaction mixture contains:

-

Assay buffer (e.g., HEPES, pH 7.4)

-

Bovine Serum Albumin (BSA, fatty acid-free)

-

Substrates: Palmitoyl-CoA and L-[³H]carnitine.

-

Varying concentrations of the inhibitor (4-HPG).

-

-

Initiation and Incubation: The reaction is initiated by adding the mitochondrial preparation and incubated at 37°C for a defined period (e.g., 5 minutes).

-

Termination: The reaction is stopped by adding a strong acid (e.g., perchloric acid).

-

Separation: The product, [³H]palmitoylcarnitine, is separated from the unreacted [³H]carnitine using a phase-partitioning method (e.g., butanol extraction) or ion-exchange chromatography.

-

Quantification: The amount of radiolabeled product is quantified by liquid scintillation counting.

-

Data Analysis: CPT-1 activity is calculated and plotted against the inhibitor concentration to determine the IC₅₀ value.

-

In Vivo Study: High-Fat Diet (HFD)-Induced Obese Mouse Model

This protocol assesses the systemic metabolic effects of this compound.

-

Objective: To evaluate the impact of chronic this compound treatment on glucose tolerance, insulin sensitivity, and body composition in an insulin-resistant model.

-

Methodology:

-

Model Induction: Male C57BL/6 mice are fed a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 12 weeks) to induce obesity and insulin resistance.[5][14]

-

Treatment: Mice are divided into groups and receive daily intraperitoneal (i.p.) injections of either vehicle (e.g., PBS) or this compound (e.g., 150 mg/kg) for a specified duration (e.g., 3-4 weeks).[12][14]

-

Metabolic Phenotyping:

-

Glucose Tolerance Test (GTT): After a fasting period, mice are given an i.p. glucose load (e.g., 2 g/kg). Blood glucose is measured at baseline and several time points post-injection.[5]

-

Insulin Tolerance Test (ITT): After a short fast, mice are injected with insulin (e.g., 0.3 U/kg, i.p.), and blood glucose is monitored over time.[5]

-

Indirect Calorimetry: Mice are placed in metabolic cages (e.g., CLAMS) to measure oxygen consumption (V̇O₂) and carbon dioxide production (V̇CO₂), allowing for the calculation of the Respiratory Exchange Ratio (RER = V̇CO₂/V̇O₂). An increased RER indicates a shift towards carbohydrate utilization.[4]

-

-

Tissue Analysis: At the end of the study, tissues such as skeletal muscle (e.g., gastrocnemius), liver, and adipose tissue are collected for analysis of protein expression (e.g., Western blot for p-Akt, GLUT4) and enzyme activity (e.g., PDH, CPT-1).[5][14]

-

Conclusion

This compound is a potent, tissue-selective inhibitor of CPT-1b, the rate-limiting enzyme in mitochondrial fatty acid oxidation. Through its active metabolite, 4-hydroxyphenylglyoxylate, it competitively inhibits CPT-1, leading to a significant metabolic shift from fatty acid utilization to glucose oxidation. This mechanism has been shown to improve insulin sensitivity and glucose tolerance in preclinical models of metabolic disease. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for understanding and investigating the pharmacological effects of this compound, highlighting its potential as a tool for studying metabolic regulation and as a therapeutic candidate for conditions characterized by dysregulated substrate metabolism, such as cardiac ischemia and type 2 diabetes.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. qeios.com [qeios.com]

- 4. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor this compound in the white adipose tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]

- 8. The role and therapeutic implication of CPTs in fatty acid oxidation and cancers progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of carnitine palmitoyl-CoA transferase activity and fatty acid oxidation by lactate and this compound in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. Inhibition of carnitine palmitoyltransferase-1 activity alleviates insulin resistance in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effect of this compound on cardiac carbohydrate metabolism in intact dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Oxfenicine's Role in Fatty Acid Oxidation: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Oxfenicine, a pharmacological agent known for its role in modulating cellular metabolism. This compound acts as an inhibitor of fatty acid oxidation (FAO) by targeting the rate-limiting enzyme Carnitine Palmitoyltransferase I (CPT1). This guide details its mechanism of action, presents quantitative data on its effects, outlines relevant experimental protocols, and provides visual diagrams of the biochemical pathways and experimental workflows involved. The primary focus is on its function as a prodrug and the tissue-specific inhibition of FAO, particularly in the myocardium.

Introduction to Fatty Acid Oxidation (FAO)

Fatty acid oxidation is a critical metabolic pathway responsible for generating energy from fatty acids.[1][2] In eukaryotes, this process primarily occurs within the mitochondria.[1][3] Long-chain fatty acids from the cytosol are first activated to their acyl-CoA esters. However, the inner mitochondrial membrane is impermeable to these large molecules. Their transport into the mitochondrial matrix is facilitated by the carnitine shuttle system.

The key steps are:

-

CPT1 Action: Carnitine Palmitoyltransferase I (CPT1), an enzyme on the outer mitochondrial membrane, converts long-chain acyl-CoA to acylcarnitine.[4][5] This is the rate-limiting step of FAO.[2][5]

-

Translocation: The acylcarnitine is then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT).[1]

-

CPT2 Action: Once inside the matrix, Carnitine Palmitoyltransferase II (CPT2) converts the acylcarnitine back to acyl-CoA and free carnitine.[1]

-

β-Oxidation: The regenerated acyl-CoA enters the β-oxidation spiral, a four-step process that sequentially shortens the fatty acid chain, producing acetyl-CoA, FADH₂, and NADH.[1][6] These products then fuel the citric acid cycle and oxidative phosphorylation to generate large quantities of ATP.[1]

Caption: Mitochondrial fatty acid transport and β-oxidation pathway.

This compound: Mechanism of Action

This compound ([S-2-(4-hydroxyphenyl)glycine]) is a prodrug that inhibits fatty acid oxidation.[7] Its inhibitory action is not direct but requires metabolic activation.

-

Metabolic Activation: In tissues like the heart and liver, this compound undergoes transamination to its active metabolite, 4-hydroxyphenylglyoxylate.[8][9] This conversion is catalyzed by aminotransferases, with branched-chain-amino-acid aminotransferase being primarily responsible in the heart.[8][9]

-

CPT1 Inhibition: The active metabolite, 4-hydroxyphenylglyoxylate, is a potent inhibitor of CPT1.[8][9] By inhibiting CPT1, this compound effectively blocks the entry of long-chain fatty acids into the mitochondria, thereby reducing the rate of β-oxidation.[5]

-

Metabolic Shift: The inhibition of FAO leads to a compensatory shift in myocardial energy substrate preference. The heart switches from oxidizing fatty acids to utilizing carbohydrates, such as glucose and lactate, for fuel.[7][10]

-

Tissue Specificity: The inhibitory effect of this compound is markedly tissue-specific. The heart is more sensitive than the liver due to two key factors: a higher rate of transamination of this compound to its active form and a greater intrinsic sensitivity of cardiac CPT1 to inhibition by 4-hydroxyphenylglyoxylate.[8][9]

Caption: Mechanism of action for this compound.

Quantitative Data on this compound's Effects

The inhibitory action of this compound's active metabolite and its downstream metabolic consequences have been quantified in several studies.

Table 1: Inhibitory Potency of 4-Hydroxyphenylglyoxylate on CPT1 This table summarizes the concentration of 4-hydroxyphenylglyoxylate required for 50% inhibition (I₅₀) of CPT1 activity, highlighting its tissue-specific potency.

| Tissue Source | Enzyme | I₅₀ (µM) | Reference |

| Heart Mitochondria | CPT1 | 11 | [8][9] |

| Liver Mitochondria | CPT1 | 510 | [8][9] |

Table 2: Metabolic Effects of this compound in Myocardium This table details the quantitative changes in metabolic parameters in cardiac tissue following this compound treatment.

| Experimental Model | Treatment | Measured Parameter | Result | Reference |

| Isolated Perfused Rat Hearts | 2 mM this compound | Fatty Acid Oxidation (from [¹⁴C]palmitate) | 45% reduction | [11] |

| Isolated Perfused Rat Hearts | 2 mM this compound | Long-Chain Acylcarnitine Levels | 80% decrease | [11] |

| Isolated Perfused Rat Hearts | 2 mM this compound | ¹⁴C-Palmitate Conversion to Neutral Lipids | 44% increase | [11] |

| Ischemic Swine Myocardium | 33 mg/kg this compound | Acylcarnitine Levels | 70% decrease | [12] |

| Ischemic Swine Myocardium | 33 mg/kg this compound | Acyl-CoA Levels | 33% decrease | [12] |

| Anesthetized Dogs | 16.7 mg/kg this compound (i.v.) | Glucose Oxidation (% of total substrate) | Increase from 17.3% to 39.9% | [10] |

| High-Fat Diet Rats | 150 mg/kg this compound (i.p. daily) | Gastrocnemius Muscle CPT-1 Activity | Significant decrease | [5] |

| High-Fat Diet Rats | 150 mg/kg this compound (i.p. daily) | Gastrocnemius Muscle Active PDH Activity | Significant increase | [5] |

Experimental Protocols

The following are summaries of key experimental methodologies used to investigate the effects of this compound.

Protocol 1: Assay for CPT1 Inhibition

-

Objective: To determine the inhibitory potency (I₅₀) of 4-hydroxyphenylglyoxylate on CPT1.

-

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from homogenized heart and liver tissue using differential centrifugation.

-

Assay Reaction: Incubate the isolated mitochondria in a reaction buffer containing L-[³H]carnitine, palmitoyl-CoA, and varying concentrations of the inhibitor, 4-hydroxyphenylglyoxylate.

-

Product Separation: After incubation, terminate the reaction and separate the radiolabeled product, [³H]palmitoylcarnitine, from the unreacted [³H]carnitine using an ion-exchange chromatography step or solvent extraction.

-

Quantification: Measure the radioactivity of the product using liquid scintillation counting to determine the rate of CPT1 activity.

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the I₅₀ value.[8][9]

-

Protocol 2: Isolated Perfused Heart (Langendorff) Model

-

Objective: To assess the effect of this compound on myocardial substrate metabolism (fatty acid vs. glucose oxidation) in an ex vivo system.

-

Methodology:

-

Heart Isolation: Excise the heart from an anesthetized rat and mount it on a Langendorff apparatus, perfusing it retrogradely via the aorta with a Krebs-Henseleit buffer.

-

Substrate Perfusion: Perfuse the heart with buffer containing a mixture of energy substrates, such as glucose (11 mM) and [U-¹⁴C]palmitate (1.0 mM) complexed to albumin.[11]

-

Baseline Measurement: Collect the coronary effluent and capture the expired gas to measure the baseline rate of ¹⁴CO₂ production, which is a direct index of palmitate oxidation.

-

Drug Administration: Introduce this compound (e.g., 2 mM) into the perfusion buffer.[11]

-

Post-Treatment Measurement: Continue to collect effluent and expired gas to measure the new steady-state rate of ¹⁴CO₂ production.

-

Metabolite Analysis: At the end of the experiment, freeze-clamp the heart tissue to measure the levels of key metabolites like acylcarnitine and acyl-CoA using techniques such as HPLC or mass spectrometry.[11]

-

Caption: Experimental workflow for the isolated perfused heart model.

Protocol 3: In Vitro Adipocyte Metabolism Assay

-

Objective: To investigate the direct effects of this compound on fatty acid oxidation and lipogenesis in isolated fat cells.

-

Methodology:

-

Adipocyte Isolation: Isolate adipocytes from rat epididymal or subcutaneous fat pads by digesting the tissue with collagenase.

-

Incubation: Incubate the isolated adipocytes in a suitable buffer at 37°C with various concentrations of this compound (e.g., 1 mM) for a set period (e.g., 2 hours).[4][13]

-

Palmitate Oxidation Assay: To measure FAO, add [¹⁴C]palmitate to the cell suspension and incubate further. Capture the produced ¹⁴CO₂ in a trapping agent and quantify using scintillation counting.[4]

-

Lipogenesis Assay: To measure glucose incorporation into lipids, add [¹⁴C]glucose to the cell suspension. After incubation, extract the total lipids from the adipocytes and measure the incorporated radioactivity via scintillation counting.[4]

-

Data Analysis: Compare the rates of palmitate oxidation and lipogenesis in this compound-treated cells to vehicle-treated control cells.

-

Conclusion

This compound serves as a potent, tissue-specific inhibitor of fatty acid oxidation. Its action as a prodrug, requiring metabolic conversion to 4-hydroxyphenylglyoxylate, which then inhibits CPT1, is a key feature of its mechanism. The pronounced effect on cardiac tissue, leading to a shift from fatty acid to carbohydrate metabolism, has made it a valuable tool in cardiovascular research, particularly for studying metabolic modulation in the context of ischemia and heart failure.[13][14] The quantitative data and experimental models described herein provide a foundational understanding for professionals engaged in metabolic research and the development of novel therapeutics targeting cellular energy pathways.

References

- 1. aocs.org [aocs.org]

- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. microbenotes.com [microbenotes.com]

- 4. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor this compound in the white adipose tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. caymanchem.com [caymanchem.com]

- 8. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of this compound on cardiac carbohydrate metabolism in intact dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of carnitine palmitoyl-CoA transferase activity and fatty acid oxidation by lactate and this compound in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of the fatty acid blocking agents, this compound and 4-bromocrotonic acid, on performance in aerobic and ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. academic.oup.com [academic.oup.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 4-Hydroxyphenylglyoxylate, the Active Metabolite of Oxfenicine

Abstract

This compound, a compound investigated for its cardioprotective and metabolic effects, functions as a prodrug that is metabolically converted to its active form, 4-hydroxyphenylglyoxylate. This technical guide provides a comprehensive overview of 4-hydroxyphenylglyoxylate, focusing on its formation, mechanism of action, and the experimental methodologies used to characterize its effects. The primary action of 4-hydroxyphenylglyoxylate is the tissue-specific inhibition of fatty acid oxidation via its interaction with carnitine palmitoyltransferase I (CPT-1), leading to a metabolic shift towards carbohydrate utilization. This document synthesizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the core pathways and workflows to serve as a resource for researchers in pharmacology and drug development.

Introduction

This compound, chemically known as S-2-(4-hydroxyphenyl)glycine, is a modulator of cardiac and skeletal muscle metabolism.[1] It is not the primary active agent but rather a prodrug that undergoes biotransformation to yield the active metabolite, 4-hydroxyphenylglyoxylate.[2][3] This active compound exerts its effects by inhibiting the enzyme carnitine palmitoyltransferase 1 (CPT-1), which is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria for β-oxidation.[4][5] By inhibiting CPT-1, 4-hydroxyphenylglyoxylate effectively shifts cellular energy metabolism from fatty acid oxidation to carbohydrate oxidation.[3][5] This mechanism has been shown to be protective in ischemic heart models and has implications for the treatment of metabolic disorders such as obesity and type 2 diabetes.[4][6]

Metabolic Conversion of this compound

The pharmacological activity of this compound is entirely dependent on its conversion to 4-hydroxyphenylglyoxylate.

-

Enzymatic Reaction: This conversion is a transamination reaction.[1][2]

-

Key Enzyme: The primary enzyme responsible for this biotransformation in the heart is the branched-chain-amino-acid aminotransferase (EC 2.6.1.42).[1][2]

-

Tissue Specificity: The efficacy of this compound as an inhibitor of fatty acid oxidation varies significantly between tissues. This specificity is attributed to two main factors: the differential activity of the transaminase enzyme and the varying sensitivity of CPT-1 isoforms to 4-hydroxyphenylglyoxylate.[1][2] The heart exhibits greater transaminase activity compared to the liver, leading to more efficient conversion of this compound and consequently more potent inhibition of fatty acid oxidation in cardiac tissue.[1][2]

Mechanism of Action: CPT-1 Inhibition

The primary molecular target of 4-hydroxyphenylglyoxylate is Carnitine Palmitoyltransferase I (CPT-1), an enzyme located on the outer mitochondrial membrane that is crucial for fatty acid metabolism.[5]

-

Enzyme Target: CPT-1 facilitates the transport of long-chain fatty acids into the mitochondrial matrix by catalyzing the formation of acylcarnitine from long-chain acyl-CoAs and carnitine.[4]

-

Inhibition Kinetics: 4-hydroxyphenylglyoxylate acts as a competitive inhibitor with respect to carnitine.[2][4] Its inhibitory action is partially reversed by increasing concentrations of carnitine but is notably unaffected by the concentration of oleoyl-CoA.[1][2] The inhibition is also highly dependent on pH.[1][2]

-

Isoform Selectivity: There are different isoforms of CPT-1, with CPT-1a predominantly in the liver and CPT-1b in the heart and skeletal muscle.[4] 4-hydroxyphenylglyoxylate demonstrates significant selectivity, being a much more potent inhibitor of the heart and muscle isoform (CPT-1b) than the liver isoform (CPT-1a).[4][5] This accounts for the pronounced effects of this compound on cardiac and skeletal muscle metabolism.[1]

Quantitative Data

The following tables summarize the key quantitative parameters associated with the activity of 4-hydroxyphenylglyoxylate and its parent compound, this compound.

| Parameter | Tissue/Enzyme | Value | Reference(s) |

| IC₅₀ | Heart Mitochondria (CPT-1) | 11 µM | [2],[1] |

| IC₅₀ | Liver Mitochondria (CPT-1) | 510 µM | [2],[1] |

| Effect | Model System | Dosage/Concentration | Outcome | Reference(s) |

|---|---|---|---|---|

| Increased Cardiac PDH Activity | Rats | ED₅₀ of 0.3 mmol/kg | Shift to carbohydrate metabolism | [3] |

| Reduced Ischemic Injury Markers | Dogs | 0.1 mmol/kg | Cardioprotection | [3] |

| Improved Glucose Tolerance | High-Fat Diet Mice | 150 mg/kg/day (i.p.) for 4 weeks | Enhanced insulin sensitivity | [5] |

| Reduced Adiposity | High-Fat Diet Rats | 150 mg/kg/day (i.p.) for 3 weeks | Reduced body weight and fat mass | [4],[6] |

| Reduced Fatty Acid Oxidation | Rat Adipocytes | 1 mM for 2 hours | Decreased lipid metabolism | [6] |

Experimental Protocols

CPT-1 Activity Assay (Radioisotopic Method)

This protocol is adapted from established methods for measuring CPT-1 activity in isolated mitochondria and is specific for CPT-1 due to its sensitivity to inhibitors like malonyl-CoA.[7]

Objective: To quantify the enzymatic activity of CPT-1 by measuring the rate of formation of radiolabeled palmitoyl-L-carnitine.

Methodology:

-

Mitochondrial Isolation: Isolate intact mitochondria from tissue homogenates (e.g., heart, liver, or skeletal muscle) using differential centrifugation.[8] Protein concentration of the mitochondrial suspension is determined using a standard method like the Bradford protein assay.[5]

-

Reaction Mixture Preparation: Prepare a standard incubation mixture (e.g., 90 µl volume) containing:

-

Buffer: 117 mM Tris-HCl (pH 7.4)

-

Cofactors/Reagents: 0.28 mM reduced glutathione, 4.4 mM ATP, 4.4 mM MgCl₂, 16.7 mM KCl

-

Inhibitors of other pathways: 2.2 mM KCN, 40 mg/L rotenone

-

Stabilizer: 0.5% BSA (fatty acid-free)

-

Substrates: 100 µM palmitoyl-CoA and 400 µM L-carnitine.[7]

-

-

Radiolabeling: Add 1 µCi of L-[³H]carnitine to the reaction mixture.[7]

-

Initiation of Reaction: Initiate the reaction by adding a small volume (e.g., 10 µl) of the diluted mitochondrial suspension to the reaction mixture.

-

Incubation: Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 6 minutes), ensuring the reaction rate is linear.[7]

-

Termination of Reaction: Stop the reaction by adding a strong acid, such as 60 µl of 1 M HCl.[7]

-

Quantification: Separate the radiolabeled palmitoyl-L-carnitine product from the unreacted L-[³H]carnitine using techniques like organic solvent extraction followed by scintillation counting.

-

Data Analysis: Calculate CPT-1 activity based on the amount of product formed per unit time per amount of mitochondrial protein, typically expressed as µmol/min/mg protein or nmol/min/mg protein.

In Vivo Study of Metabolic Effects in a High-Fat Diet Model

This protocol describes a typical experimental workflow to assess the effects of this compound on whole-body metabolism and insulin sensitivity in an animal model of diet-induced obesity.[5]

Objective: To determine if chronic CPT-1 inhibition by this compound can improve glucose homeostasis and reduce adiposity.

Methodology:

-

Animal Model: Use male C57/BL6 mice or Wistar rats. Induce obesity and insulin resistance by feeding a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 12 weeks).[5]

-

Drug Administration: Randomly assign animals to treatment (this compound) and control (vehicle) groups. Administer this compound daily via intraperitoneal (i.p.) injection at a dose of 150 mg/kg body weight, suspended in a vehicle like 1x PBS.[5] The treatment period typically lasts for 3-4 weeks.[4][5]

-

Metabolic Testing:

-

Glucose Tolerance Test (GTT): After a fasting period (e.g., 16 hours), administer an intraperitoneal glucose load (e.g., 2 g/kg). Measure blood glucose levels at baseline and at multiple time points post-injection (e.g., 15, 30, 60, 90, 120 minutes).[5]

-

Insulin Tolerance Test (ITT): After a shorter fasting period, administer an intraperitoneal injection of insulin. Measure blood glucose at baseline and subsequent time points to assess insulin sensitivity.[5]

-

-

Tissue Collection and Analysis: At the end of the treatment period, euthanize animals and collect tissues (e.g., gastrocnemius muscle, liver, adipose tissue).

-

Enzyme Activity: Measure CPT-1 and pyruvate dehydrogenase (PDH) activity in muscle homogenates.[5]

-

Protein Analysis (Western Blot): Quantify levels of key signaling proteins, such as phosphorylated Akt (a marker of insulin signaling) and membrane-associated GLUT4 (the glucose transporter).[5]

-

Metabolite Analysis: Measure intramyocellular lipids like ceramides, diacylglycerol (DAG), and long-chain acyl-CoAs.[5]

-

Conclusion

4-hydroxyphenylglyoxylate, the active metabolite of this compound, is a potent and selective inhibitor of CPT-1b. Its mechanism of action, which involves a competitive inhibition of carnitine binding, leads to a significant, tissue-specific reduction in fatty acid oxidation and a corresponding shift toward glucose utilization. This unique pharmacological profile makes it a valuable tool for studying cardiac and skeletal muscle metabolism and a potential therapeutic agent for conditions characterized by metabolic dysregulation, such as myocardial ischemia and insulin resistance. The experimental protocols and quantitative data presented herein provide a foundational guide for researchers aiming to further investigate the properties and applications of this compound.

References

- 1. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor this compound in the white adipose tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. diabetesjournals.org [diabetesjournals.org]

Tissue-Specific Inhibition of Fatty Acid Oxidation by Oxfenicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Oxfenicine, a selective inhibitor of fatty acid oxidation (FAO) with pronounced tissue-specific effects. We will delve into its mechanism of action, present quantitative data from key studies, outline detailed experimental protocols for its evaluation, and provide visual representations of its metabolic influence.

Core Mechanism of Action

This compound, chemically known as S-2-(4-hydroxyphenyl)glycine, functions as a prodrug. Its inhibitory effects on fatty acid oxidation are not exerted by the compound itself but by its metabolite, 4-hydroxyphenylglyoxylate (4-HPG). The tissue-specific action of this compound is a result of two primary factors: the differential expression of the enzyme responsible for its activation and the varying sensitivity of the target enzyme's isoforms in different tissues.[1][2]

This compound is transaminated to 4-HPG, a process predominantly carried out by branched-chain-amino-acid aminotransferase (isoenzyme I).[1][2] This enzyme exhibits higher activity in the heart and skeletal muscle compared to the liver. Subsequently, 4-HPG competitively inhibits carnitine palmitoyltransferase I (CPT-1), the rate-limiting enzyme in the mitochondrial uptake of long-chain fatty acids for β-oxidation.[1][2][3][4] The heart and skeletal muscle primarily express the CPT-1b isoform, which is significantly more sensitive to inhibition by 4-HPG than the CPT-1a isoform found in the liver.[3] This dual mechanism confers the cardioselective inhibition of fatty acid oxidation by this compound.[1][2] By inhibiting FAO, this compound promotes a metabolic shift towards glucose and carbohydrate oxidation for energy production in tissues like the heart.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound from various studies.

Table 1: In Vitro Inhibition of Carnitine Palmitoyltransferase I (CPT-1) by 4-Hydroxyphenylglyoxylate (4-HPG)

| Tissue/Organelle Source | CPT-1 Isoform | IC50 (µM) for 4-HPG | Reference |

| Rat Heart Mitochondria | CPT-1b | 11 | [1][2] |

| Rat Liver Mitochondria | CPT-1a | 510 | [1][2] |

Table 2: Effects of this compound on Myocardial Metabolism

| Experimental Model | This compound Concentration/Dose | Effect | Magnitude of Change | Reference |

| Isolated Perfused Rat Hearts | 2 mM | Fatty Acid Oxidation | 45% reduction | [7] |

| Isolated Perfused Rat Hearts | 2 mM | Acyl-Carnitine Levels | 80% decrease | [7] |

| Isolated Perfused Rat Hearts | 2 mM | Conversion of [14C]palmitate to Neutral Lipids | 44% increase | [7] |

| Anesthetized Dogs | 16.7 mg/kg i.v. | Cardiac Glucose Oxidation (Normal FFA) | Increased from 17.3% to 39.9% of total substrate oxidized | [8] |

| Anesthetized Dogs | 16.7 mg/kg i.v. | Cardiac Glucose Oxidation (High FFA) | Increased from 9.0% to 32.3% of total substrate oxidized | [8] |

| Anesthetized Dogs | 3.3 mg/kg i.v. | Myocardial Blood Flow (Normal) | 33% increase | [9] |

| Anesthetized Dogs | 3.3 mg/kg i.v. | Myocardial Blood Flow (Isoprenaline infusion) | 71% increase | [9] |

| Extracorporeally Perfused Swine Heart | 33 mg/kg | [14CO2] Production from Labeled Palmitate (Ischemia) | 20% further decline compared to placebo | [10] |

| Extracorporeally Perfused Swine Heart | 33 mg/kg | Acyl-Carnitine Levels (Ischemic Tissue) | 70% decrease | [10] |

| Extracorporeally Perfused Swine Heart | 33 mg/kg | Acyl-CoA Levels (Ischemic Tissue) | 33% decrease | [10] |

Table 3: Effects of this compound on Whole-Body and Adipose Tissue Metabolism in High-Fat Diet-Fed Rats

| Parameter | Treatment | Effect | Magnitude of Change | Reference |

| Body Weight | This compound (150 mg/kg/day for 3 weeks) | Reduced adiposity | Significant reduction | [3] |

| Insulin Sensitivity | This compound (150 mg/kg/day for 3 weeks) | Improved | Returned to control levels | [3] |

| Fatty Acid Oxidation (Subcutaneous Adipocytes) | In vivo this compound treatment | Reduced | Significant reduction | [3] |

| Lipogenesis (Subcutaneous & Epididymal Adipocytes) | In vivo this compound treatment | Reduced | Significant reduction | [3] |

| Palmitate Oxidation (Isolated Adipocytes) | 1 mM this compound (in vitro) | Reduced | Significant reduction | [3] |

| Glucose Incorporation into Lipids (Isolated Adipocytes) | 1 mM this compound (in vitro) | Reduced | Significant reduction | [3] |

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

Caption: Mechanism of tissue-specific inhibition of fatty acid oxidation by this compound.

Experimental Workflow for Assessing this compound's Effect on Fatty Acid Oxidation

Caption: General experimental workflow for measuring fatty acid oxidation.

Experimental Protocols

Measurement of Fatty Acid Oxidation in Isolated Tissues or Cells

This protocol is a generalized procedure based on methodologies cited in the literature for measuring the effect of this compound on fatty acid oxidation using radiolabeled substrates.[11][12][13]

1. Preparation of Radiolabeled Fatty Acid-BSA Conjugate:

-

A stock solution of [1-¹⁴C]palmitic acid is prepared in ethanol.

-

A solution of fatty acid-free bovine serum albumin (BSA) is prepared in sterile water (e.g., 7.5% w/v).

-

The ethanolic [¹⁴C]palmitic acid is added to the BSA solution while stirring to allow for conjugation. The final concentration of palmitate and BSA should be optimized for the specific cell or tissue type.

-

The solution is then dialyzed against a suitable buffer to remove any remaining ethanol.

2. Tissue/Cell Preparation:

-

Isolated Tissues (e.g., heart, muscle): Tissues are excised and immediately placed in ice-cold buffer. They can be homogenized using a Dounce homogenizer.

-

Cultured Cells: Cells are grown to the desired confluency and may be pre-incubated in a serum-free medium before the assay.

3. Fatty Acid Oxidation Assay:

-

The reaction is initiated by adding the tissue homogenate or cells to a reaction buffer containing the [¹⁴C]palmitate-BSA conjugate. The buffer should also contain L-carnitine and coenzyme A to facilitate fatty acid transport and activation.

-

Experimental groups will include a vehicle control and one or more concentrations of this compound.

-

The reaction is carried out in sealed flasks or tubes, often with a center well containing a piece of filter paper soaked in a CO₂ trapping agent (e.g., NaOH or hyamine hydroxide).

-

The mixture is incubated at 37°C for a defined period (e.g., 30-120 minutes) with gentle shaking.

4. Measurement of [¹⁴C]O₂ (Complete Oxidation):

-

The reaction is terminated by injecting a strong acid (e.g., perchloric acid) into the reaction mixture, which stops enzymatic activity and releases dissolved CO₂.

-

The flasks are left for an additional period to ensure complete trapping of the [¹⁴C]O₂ by the filter paper.

-

The filter paper is then transferred to a scintillation vial with a suitable scintillation cocktail, and the radioactivity is measured using a scintillation counter.

5. Measurement of Acid-Soluble Metabolites (ASMs) (Incomplete Oxidation):

-

After stopping the reaction, the acidified mixture is centrifuged to pellet the protein and lipid fractions.

-

An aliquot of the supernatant, containing the ¹⁴C-labeled acid-soluble metabolites (e.g., acetyl-CoA), is transferred to a scintillation vial and counted.

6. Data Analysis:

-

The rates of complete and incomplete fatty acid oxidation are calculated based on the radioactivity measured and normalized to the amount of protein or tissue weight.

-

The inhibitory effect of this compound is determined by comparing the oxidation rates in the treated groups to the control group.

CPT-1 Activity Assay

This protocol outlines a general method for determining the activity of CPT-1 and its inhibition by 4-HPG.[14][15]

1. Isolation of Mitochondria:

-

Tissues (e.g., heart, liver) are minced and homogenized in an ice-cold isolation buffer.

-

The homogenate is subjected to differential centrifugation to isolate the mitochondrial fraction. The final mitochondrial pellet is resuspended in a suitable buffer.

2. CPT-1 Activity Measurement:

-

The assay measures the formation of [³H]palmitoyl-L-carnitine from L-[methyl-³H]carnitine and palmitoyl-CoA.

-

The reaction mixture contains isolated mitochondria, [³H]carnitine, and a buffer containing BSA.

-

The reaction is initiated by the addition of palmitoyl-CoA.

-

To measure the activity of CPT-1 specifically, an inhibitor of CPT-2 (e.g., malonyl-CoA for CPT-1a) can be included.

-

For inhibition studies, varying concentrations of 4-HPG (the active metabolite of this compound) are pre-incubated with the mitochondria before the addition of palmitoyl-CoA.

3. Separation and Quantification:

-

The reaction is stopped after a specific time by adding a strong acid.

-

The [³H]palmitoyl-L-carnitine product is separated from the unreacted [³H]carnitine, often using an ion-exchange column or by solvent extraction.

-

The radioactivity of the product is measured by scintillation counting.

4. Data Analysis:

-

CPT-1 activity is calculated and expressed as nmol/min/mg of mitochondrial protein.

-

For inhibition studies, the IC₅₀ value for 4-HPG is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This guide provides a comprehensive technical overview of this compound's tissue-specific inhibition of fatty acid oxidation. The provided data, diagrams, and protocols serve as a valuable resource for researchers and professionals in the fields of metabolic research and drug development.

References

- 1. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor this compound in the white adipose tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of carnitine palmitoyl-CoA transferase activity and fatty acid oxidation by lactate and this compound in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of this compound on cardiac carbohydrate metabolism in intact dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Coronary hyperemia and cardiac hypertrophy following inhibition of fatty acid oxidation. Evidence of a regulatory role for cytosolic phosphorylation potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of the fatty acid blocking agents, this compound and 4-bromocrotonic acid, on performance in aerobic and ischemic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Oxfenicine on Carbohydrate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxfenicine, a prodrug of 4-hydroxyphenylglyoxylate, is a potent inhibitor of carnitine palmitoyltransferase I (CPT-1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation. By inhibiting the entry of long-chain fatty acids into the mitochondria, this compound effectively shifts cellular energy metabolism from fatty acid oxidation towards carbohydrate utilization. This guide provides an in-depth technical overview of the biochemical mechanisms, physiological effects, and experimental data related to the impact of this compound on carbohydrate metabolism. It is intended for researchers, scientists, and professionals in drug development who are investigating metabolic modulation for therapeutic purposes.

Introduction

Cellular energy production is a dynamic process, with the heart and skeletal muscle primarily relying on a balance between fatty acid and carbohydrate oxidation. In certain pathological conditions, such as myocardial ischemia and insulin resistance, this metabolic flexibility is impaired, often with an over-reliance on fatty acid metabolism, which can be detrimental.[1] Pharmacological agents that can modulate substrate utilization, shifting the metabolic preference towards glucose oxidation, are of significant therapeutic interest.[2]

This compound has been investigated for its potential to protect the ischemic heart and improve insulin sensitivity by promoting carbohydrate oxidation.[3][4] This document details the mechanism of action of this compound and its downstream effects on key pathways of carbohydrate metabolism.

Mechanism of Action

This compound itself is not the active inhibitor. It is a prodrug that undergoes transamination to its active metabolite, 4-hydroxyphenylglyoxylate.[5][6] This conversion is catalyzed by branched-chain amino acid aminotransferase, an enzyme particularly abundant in heart and skeletal muscle, which contributes to the tissue-specific effects of this compound.[5][6]

The primary molecular target of 4-hydroxyphenylglyoxylate is Carnitine Palmitoyltransferase I (CPT-1) .[3][5][6] CPT-1 is located on the outer mitochondrial membrane and is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. By inhibiting CPT-1, this compound effectively blocks fatty acid oxidation.[2][7] This reduction in fatty acid metabolism leads to a compensatory increase in glucose uptake and oxidation to meet the cell's energy demands, a phenomenon often referred to as the "Randle Cycle" in reverse.[8]

Effects on Carbohydrate Metabolism Pathways

The inhibition of fatty acid oxidation by this compound initiates a cascade of metabolic shifts that enhance carbohydrate metabolism.

Increased Glucose Oxidation

By blocking the primary energy source in many tissues (fatty acids), this compound forces a reliance on glucose. Studies have consistently demonstrated a significant increase in glucose oxidation in the presence of this compound.[9] This is a direct consequence of the reduced competition from fatty acid-derived acetyl-CoA for entry into the tricarboxylic acid (TCA) cycle.

Activation of Pyruvate Dehydrogenase (PDH)

The pyruvate dehydrogenase (PDH) complex is a critical gatekeeper enzyme that links glycolysis to the TCA cycle by converting pyruvate to acetyl-CoA. The activity of PDH is tightly regulated, being inhibited by high levels of its products, acetyl-CoA and NADH, which are abundant during active fatty acid oxidation. By decreasing the intramitochondrial acetyl-CoA/CoA and NADH/NAD+ ratios, the inhibition of fatty acid oxidation by this compound leads to the dephosphorylation and activation of PDH.[3][10] This increased PDH activity facilitates the conversion of pyruvate to acetyl-CoA, thereby promoting glucose oxidation.[8]

Enhanced Insulin Sensitivity and Glucose Uptake

In states of insulin resistance, such as that induced by a high-fat diet, the accumulation of lipid intermediates (e.g., diacylglycerol, ceramides) in skeletal muscle is thought to impair insulin signaling.[8] By inhibiting fatty acid oxidation and reducing the levels of these intramyocellular lipids, this compound has been shown to improve insulin sensitivity.[8][10] This improvement is associated with enhanced insulin-stimulated Akt phosphorylation and increased translocation of the glucose transporter GLUT4 to the cell membrane, leading to greater glucose uptake.[8][11]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various metabolic parameters as reported in the scientific literature.

Table 1: Effect of this compound on Cardiac Glucose Oxidation

| Species | Condition | This compound Dose | Change in Glucose Oxidation (% of total substrate oxidized) | Reference |

| Dog | Normal | 16.7 mg/kg i.v. | 17.3% to 39.9% | [9] |

| Dog | High Free Fatty Acids | 16.7 mg/kg i.v. | 9.0% to 32.3% | [9] |

| Dog | High Lactate | 16.7 mg/kg i.v. | 2.0% to 7.1% (relatively unaffected) | [9] |

| Dog | Cardiac Denervated | 16.7 mg/kg i.v. | 4.8% to 23.5% | [9] |

Table 2: Effect of this compound on Skeletal Muscle Metabolism in High-Fat Diet-Fed Mice

| Parameter | Treatment Group | Value | % Change from Control | Reference |

| Pyruvate Dehydrogenase (PDH) Activity | Control | - | - | [8][10] |

| This compound (150 mg/kg/day for 4 weeks) | Increased | Significant Increase | [8][10] | |

| Membrane GLUT4 Content | Control | - | - | [8][11] |

| This compound (150 mg/kg/day for 4 weeks) | Increased | Significant Increase | [8][11] | |

| Insulin-stimulated Akt phosphorylation | Control | - | - | [8][11] |

| This compound (150 mg/kg/day for 4 weeks) | Increased | Significant Increase | [8][11] | |

| Intramyocellular Long-chain acyl CoA | Control | - | - | [8][10] |

| This compound (150 mg/kg/day for 4 weeks) | Decreased | Significant Decrease | [8][10] | |

| Intramyocellular Ceramide | Control | - | - | [8][10] |

| This compound (150 mg/kg/day for 4 weeks) | Decreased | Significant Decrease | [8][10] | |

| Intramyocellular Diacylglycerol (DAG) | Control | - | - | [8][10] |

| This compound (150 mg/kg/day for 4 weeks) | Decreased | Significant Decrease | [8][10] |

Table 3: CPT-1 Inhibition by 4-Hydroxyphenylglyoxylate (Active Metabolite)

| Tissue | I50 (concentration for 50% inhibition) | Reference |

| Heart Mitochondria | 11 µM | [5][6] |

| Liver Mitochondria | 510 µM | [5][6] |

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the effects of this compound.

In Vivo Animal Studies for Insulin Resistance

-

Animal Model: C57BL/6 mice fed a high-fat diet (60% calories from fat) for 12 weeks to induce obesity and insulin resistance.[8][10]

-

This compound Administration: Daily intraperitoneal (i.p.) injections of this compound (150 mg/kg) for 4 weeks.[8][10]

-

Glucose and Insulin Tolerance Tests: To assess whole-body glucose homeostasis.[12]

-

Metabolic Monitoring: Use of a Comprehensive Laboratory Animal Monitoring System (CLAMS) to measure respiratory exchange ratio (RER), indicating the relative utilization of carbohydrates versus fats.[12]

-

Tissue Analysis (Gastrocnemius Muscle):

In Vivo Cardiac Metabolism Studies in Dogs

-

Animal Model: Anesthetized dogs.[9]

-

Measurement of Cardiac Glucose Oxidation: Continuous infusion of ¹⁴C-D-glucose and measurement of ¹⁴CO₂ and total CO₂ production by the myocardium.[9]

-

Experimental Groups:

-

Normal circulating substrate levels.

-

Elevated free fatty acids (induced by intralipid and heparin infusion).

-

Elevated lactate (induced by Na-lactate infusion).

-

Cardiac denervated dogs.[9]

-

-

This compound Administration: Intravenous (i.v.) injection of 16.7 mg/kg.[9]

Potential Therapeutic Implications

The ability of this compound to shift myocardial metabolism from fatty acid to carbohydrate oxidation has been explored for its potential to protect the heart during ischemia.[2][4] In ischemic conditions, glucose oxidation is more oxygen-efficient than fatty acid oxidation, meaning more ATP is produced per molecule of oxygen consumed.[13] By promoting this more efficient fuel source, this compound may help preserve cardiac function and reduce ischemic injury.

Furthermore, the demonstrated improvement in insulin sensitivity in preclinical models of diet-induced obesity suggests a potential role for CPT-1 inhibitors like this compound in the management of metabolic disorders such as type 2 diabetes.[8][10]

Caveats and Considerations

While the metabolic switch induced by this compound appears beneficial in certain contexts, there are potential drawbacks. Chronic administration of this compound has been associated with cardiac hypertrophy and mitochondrial damage in animal models, raising concerns about its long-term safety.[14][15] The accumulation of lipids in non-adipose tissues due to the blockage of their oxidation could also have untoward effects.[14]

Conclusion

This compound is a powerful tool for studying the interplay between fatty acid and carbohydrate metabolism. Its mechanism of action, centered on the inhibition of CPT-1, leads to a pronounced and well-documented shift towards increased glucose uptake and oxidation. This is mediated through the activation of the pyruvate dehydrogenase complex and improvements in insulin signaling pathways. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of metabolic modulators. Further research is warranted to fully elucidate the long-term consequences and therapeutic window for CPT-1 inhibition.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of carnitine-acyl transferase I by this compound studied in vivo with [11C]-labeled fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of carnitine palmitoyltransferase-1 activity alleviates insulin resistance in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of this compound on cardiac carbohydrate metabolism in intact dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor this compound in the white adipose tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heart Failure and Drug Therapies: A Metabolic Review [mdpi.com]

- 14. Biochemical mechanisms of this compound cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. karger.com [karger.com]

Understanding the Pharmacokinetics of Oxfenicine in Preclinical Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxfenicine, an inhibitor of carnitine palmitoyltransferase I (CPT-I), has been investigated for its potential therapeutic effects, particularly in modulating fatty acid oxidation.[1][2][3] Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug (ADME)—is fundamental for its development and for translating preclinical findings to clinical settings. This technical guide synthesizes the available information on the pharmacokinetics of this compound in preclinical models and outlines standard experimental methodologies for its assessment.

Core Concepts in this compound Pharmacokinetics

This compound is known to be a prodrug, which is metabolized to its active form, 4-hydroxyphenylglyoxylate.[3] This transformation is a critical aspect of its pharmacokinetic profile and is mediated by transaminases, with notable activity in the heart and liver.[2] The tissue-specific differences in the activity of these enzymes likely contribute to variations in the concentration of the active metabolite and, consequently, the pharmacological effect in different organs.[2][4]

Preclinical Models in this compound Research

Preclinical studies investigating the effects of this compound have utilized various animal models, including:

-

Pigs: Used to study the in-vivo effects on myocardial fatty acid metabolism.[1][5]

-

Rats: Employed in studies examining tissue-specific inhibition of fatty acid oxidation and effects on cardiac muscle metabolism.[2][3][6]

-

Dogs: Utilized in models of coronary ischemia to assess the protective effects of this compound.[3]

The selection of an appropriate animal model is a critical step in pharmacokinetic studies, as interspecies differences in drug metabolism and disposition can significantly impact the observed results.

Experimental Protocols for Pharmacokinetic Assessment

A comprehensive preclinical pharmacokinetic study of this compound would typically involve the following key experiments. The following protocols are representative of standard methodologies in the field.

Pharmacokinetic Study in Rodents (Rat Model)

Objective: To determine the pharmacokinetic profile of this compound following a single intravenous (IV) and oral (PO) administration.

Methodology:

-

Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Animals are fasted overnight before dosing.

-

Dosing:

-

Intravenous (IV): this compound is administered as a single bolus injection via the tail vein at a dose of 10 mg/kg. The formulation would typically be in a sterile isotonic solution.

-

Oral (PO): this compound is administered by oral gavage at a dose of 50 mg/kg. The formulation could be a solution or suspension in a suitable vehicle (e.g., 0.5% methylcellulose).

-

-

Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the tail vein or via a cannula at pre-defined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound and its major metabolite, 4-hydroxyphenylglyoxylate, are determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters.

Data Presentation: Key Pharmacokinetic Parameters

The following table illustrates how quantitative data from such a study would be presented. Note: The values in this table are hypothetical and for illustrative purposes only, as specific data was not available in the search results.

| Parameter | Unit | Intravenous (10 mg/kg) | Oral (50 mg/kg) |

| Cmax | ng/mL | 15,000 | 8,000 |

| Tmax | h | 0.083 | 1.0 |

| AUC(0-t) | ngh/mL | 35,000 | 60,000 |

| AUC(0-inf) | ngh/mL | 36,000 | 62,000 |

| t1/2 | h | 2.5 | 3.0 |

| CL | mL/h/kg | 278 | - |

| Vdss | L/kg | 0.8 | - |

| F (%) | % | - | 34 |

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

-

AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.

-

t1/2: Elimination half-life.

-

CL: Clearance.

-

Vdss: Volume of distribution at steady state.

-

F (%): Bioavailability.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.

Caption: A typical experimental workflow for a preclinical pharmacokinetic study of this compound.

Metabolic Pathway of this compound

This diagram illustrates the metabolic conversion of this compound to its active metabolite.

References

- 1. Inhibition of carnitine-acyl transferase I by this compound studied in vivo with [11C]-labeled fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of carnitine-acyl transferase I by this compound studied in vivo with [11C]-labeled fatty acids. | Sigma-Aldrich [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Oxfenicine in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxfenicine, also known as L-p-Hydroxyphenylglycine, is a potent and orally active inhibitor of carnitine palmitoyltransferase-1 (CPT-1).[1] CPT-1 is a critical enzyme in the mitochondrial fatty acid oxidation pathway. By inhibiting CPT-1, this compound effectively shifts cellular metabolism from fatty acid oxidation towards carbohydrate utilization.[2][3] This metabolic modulation has significant implications for various pathological conditions, particularly in the context of metabolic diseases such as insulin resistance and type 2 diabetes.[4][5] Furthermore, its ability to protect cardiac tissue from ischemic damage by altering myocardial metabolism has been a subject of investigation.[1][2]

This compound itself is a prodrug that requires in vivo transamination to its active metabolite, 4-hydroxyphenylglyoxylate, to exert its inhibitory effect on CPT-1.[2][6][7] This bioconversion is particularly efficient in heart and skeletal muscle, leading to a degree of tissue-specific action.[6][7] These application notes provide a detailed protocol for the in vivo administration of this compound in mice, based on established research, to investigate its metabolic effects.

Experimental Protocols

Preparation of this compound Solution

A standard and effective protocol for preparing this compound for in vivo administration in mice involves creating a suspension in Phosphate Buffered Saline (PBS).

Materials:

-

This compound powder

-

1x Phosphate Buffered Saline (PBS), sterile

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh the required amount of this compound powder based on the desired dosage and the number of animals to be treated.

-

Suspend the this compound powder in sterile 1x PBS to the final desired concentration (e.g., for a 150 mg/kg dose in a mouse with a typical injection volume of 10 ml/kg, the concentration would be 15 mg/ml).

-

Vortex the suspension vigorously to ensure it is well-mixed. If precipitation occurs, sonication can be used to aid dissolution.[1]

-

It is recommended to prepare the solution fresh before each administration to ensure stability and consistent suspension.

In Vivo Administration via Intraperitoneal (IP) Injection

Intraperitoneal injection is a common and effective route for administering this compound in mice, allowing for rapid absorption.[4][8][9]

Materials:

-

Prepared this compound suspension

-

Sterile syringes (appropriately sized for the injection volume)

-

Sterile needles (25-27 gauge for mice)[10]

-

Mouse restraint device (optional)

-

70% ethanol for disinfection

Procedure:

-

Animal Handling and Restraint: Properly restrain the mouse to expose the abdominal area. This can be done manually by scruffing the neck and securing the tail, or with a restraint device. A two-person technique, with one person restraining and the other injecting, is often preferred for safety and accuracy.[10]

-

Injection Site Identification: The recommended injection site is the lower right quadrant of the abdomen.[10] This location helps to avoid puncturing the cecum, bladder, or other vital organs.

-

Administration:

-

Wipe the injection site with 70% ethanol.

-

Insert the needle at a 30-40 degree angle with the bevel facing up.[10] The depth of insertion should be sufficient to ensure the entire bevel is within the peritoneal cavity.

-

Aspirate by pulling back slightly on the plunger to ensure no fluid (e.g., blood or urine) is drawn into the syringe. If fluid is present, reposition the needle.

-

Inject the this compound suspension slowly and steadily.

-

-

Post-injection Monitoring: After the injection, return the mouse to its cage and monitor for any signs of distress or adverse reactions.

Dosage and Frequency: A commonly used and effective dosage of this compound in mice is 150 mg/kg body weight , administered via intraperitoneal injection once daily .[4][8][11] The duration of treatment can vary depending on the experimental design, with studies showing significant effects after 2 to 4 weeks of daily administration.[4][8]

Data Presentation

The following tables summarize the quantitative data from studies utilizing the described this compound administration protocol in diet-induced obese mice.

Table 1: Effects of this compound on Whole-Body Physiology

| Parameter | Control (High-Fat Diet + Vehicle) | This compound-Treated (High-Fat Diet + 150 mg/kg/day IP) | Duration of Treatment | Reference |

| Body Weight | No significant change | No significant effect (P = 0.13) | 4 weeks | [4][5][8] |

| Glucose Tolerance | Impaired | Improved glucose clearance | 2 weeks | [4][5][8] |

| Insulin Sensitivity | Insulin resistant | Small but significant increase | 2 weeks | [4][5] |

| Respiratory Exchange Ratio (RER) | Lower | Increased during the dark cycle | 4 weeks | [4] |

Table 2: Effects of this compound on Skeletal Muscle Metabolism

| Parameter | Control (High-Fat Diet + Vehicle) | This compound-Treated (High-Fat Diet + 150 mg/kg/day IP) | Duration of Treatment | Reference |

| CPT-1 Activity | Normal for HFD | Decreased | 4 weeks | [4][8] |

| Active Pyruvate Dehydrogenase (PDH) Activity | Lower | Increased | 4 weeks | [4][8] |

| Membrane GLUT4 Content | Lower | Increased | 4 weeks | [4] |

| Insulin-stimulated Akt Phosphorylation | Lower | Increased | 4 weeks | [4] |

Table 3: Effects of this compound on Intramyocellular Lipid Metabolites

| Metabolite | Control (High-Fat Diet + Vehicle) | This compound-Treated (High-Fat Diet + 150 mg/kg/day IP) | Duration of Treatment | Reference |

| Long-chain Acyl CoA | Elevated | Decreased | 4 weeks | [4] |

| Ceramide | Elevated | Decreased | 4 weeks | [4] |

| Diacylglycerol (DAG) | Elevated | Decreased | 4 weeks | [4] |

Visualization

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Administration

Caption: Experimental workflow for this compound administration in mice.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Inhibition of carnitine palmitoyltransferase-1 activity alleviates insulin resistance in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two mechanisms produce tissue-specific inhibition of fatty acid oxidation by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 10. animalcare.ubc.ca [animalcare.ubc.ca]

- 11. Antilipolytic and antilipogenic effects of the CPT-1b inhibitor this compound in the white adipose tissue of rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Oxfenicine to Investigate Insulin Resistance in Diet-Induced Obese Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing oxfenicine, a carnitine palmitoyltransferase-1 (CPT-1) inhibitor, to study insulin resistance in diet-induced obese (DIO) animal models. This document outlines the mechanism of action, experimental protocols, and expected outcomes, supported by data tables and pathway diagrams.

Introduction